molecular formula C12H15NO3 B1593545 Ethyl 4-dimethylaminobenzoylformate CAS No. 41116-24-9

Ethyl 4-dimethylaminobenzoylformate

Cat. No. B1593545
CAS RN: 41116-24-9
M. Wt: 221.25 g/mol
InChI Key: IEQWYUJSPBZCTP-UHFFFAOYSA-N
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Description

Ethyl 4-dimethylaminobenzoylformate, also known as EDBF, is a compound that belongs to the family of formamides. It has an empirical formula of C12H15NO3, a CAS Number of 41116-24-9, and a molecular weight of 221.25 .


Molecular Structure Analysis

The SMILES string for Ethyl 4-dimethylaminobenzoylformate is CCOC(=O)C(=O)c1ccc(cc1)N(C)C . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoylformate is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Biotransformation and Environmental Persistence

A study focusing on the UV filter 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), closely related to Ethyl 4-dimethylaminobenzoylformate, highlighted the compound's metabolism. This research identified metabolites N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) through in vitro studies using rat liver microsomes. These findings suggest potential environmental persistence and transformation pathways relevant to understanding Ethyl 4-dimethylaminobenzoylformate's behavior in ecological systems (León et al., 2009).

Photophysical and Photocatalytic Properties

Research on Ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate (EDMAADCy), a compound structurally similar to Ethyl 4-dimethylaminobenzoylformate, explored its photophysical properties. The study delved into the molecule's spectral behavior in various solvents, providing insights into its potential applications in material sciences and photocatalysis. This work also examined the dual emission phenomenon and its relation to molecular conformation, highlighting the compound's utility in developing fluorescent probes and materials with specific optical properties (Józefowicz et al., 2007)

Cytotoxicity and Biological Applications

Another area of application involves the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, where 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione reacts with primary amines, leading to compounds with potent cytotoxic activities. This research underscores the potential of Ethyl 4-dimethylaminobenzoylformate-related structures in developing new anticancer agents, reflecting on the compound's importance in medicinal chemistry and oncology research (Deady et al., 2003).

Polymerization and Material Science

In material science, Ethyl 4-dimethylaminobenzoylformate serves as a coinitiator in photopolymerization processes. A study examining 1,3-diethyl-2-thiobarbituric acid as an alternative coinitiator highlighted the significance of such compounds in enhancing the polymerization kinetics and material properties of dental adhesives. This research contributes to the development of more efficient and reliable dental materials, showcasing the compound's role in improving polymerization reactions and material performance (Münchow et al., 2013).

Environmental Monitoring

Ethyl 4-dimethylaminobenzoylformate and its derivatives are also studied for their environmental impact, particularly in monitoring and assessing the bioaccumulation and biomagnification potential of UV filters in aquatic ecosystems. A study on 2-Ethylhexyl-4-dimethylaminobenzoylformate (EHDAB) investigated its accumulation in aquatic organisms, providing valuable data for environmental risk assessments of related compounds. These findings highlight the importance of understanding the environmental fate and ecological risks associated with the use of UV filters, including Ethyl 4-dimethylaminobenzoylformate derivatives (Lu et al., 2018).

Safety And Hazards

Ethyl 4-dimethylaminobenzoylformate is classified as a combustible solid . It does not have a flash point . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, it’s advised to wash with plenty of soap and water . If swallowed or inhaled, it’s important to seek medical attention .

Future Directions

Ethyl 4-dimethylaminobenzoylformate has potential in the development of solid–liquid phase change materials . It’s also used as an amine synergist with a photoinitiator to cure coatings polymerized by ultraviolet radiation .

properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQWYUJSPBZCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326192
Record name Ethyl 4-dimethylaminobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-dimethylaminobenzoylformate

CAS RN

41116-24-9
Record name 41116-24-9
Source DTP/NCI
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Record name Ethyl 4-dimethylaminobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41116-24-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CB Bai, NX Wang, YJ Wang, Y Xing, W Zhang, XW Lan - Scientific Reports, 2015 - Springer
… the scope of asymmetric reduction reaction of the petal-type chiral NADH model S, we studied the reduction reaction of ethyl benzoylformate (8), ethyl 4-dimethylaminobenzoylformate (9…
Number of citations: 0 link.springer.com
M Kirino, I Tomita - Journal of Polymer Science Part A: Polymer …, 2013 - Wiley Online Library
… Ethyl 4-dimethylaminobenzoylformate and ethyl 4-methoxybenzoylformate were purchased from Oakwood Products. Ethyl 4-nitrobenzoylformate was purchased from Alfa Aesar. …
Number of citations: 0 onlinelibrary.wiley.com
NX Wang, Y Xing - Synthetic Approaches to Nonaromatic …, 2020 - Wiley Online Library
… When ethyl 4-dimethylaminobenzoylformate was subjected to reduction by this model, ethyl 2-(4-[dimethylamino]phenyl)-2-hydroxyacetate was produced in 76% ee. This model also …
Number of citations: 0 onlinelibrary.wiley.com

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